molecular formula C17H17N3O2S2 B2676307 N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1207020-64-1

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2676307
CAS No.: 1207020-64-1
M. Wt: 359.46
InChI Key: BKRNVBJRJKRWAH-UHFFFAOYSA-N
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Description

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide: is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and tetrahydropyran intermediates, which are then coupled with benzo[c][1,2,5]thiadiazole-5-carboxamide under specific conditions. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various protecting groups to ensure selective reactions.

Chemical Reactions Analysis

Types of Reactions: N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For instance, it could inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

  • N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
  • N-(4-(furan-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
  • N-(4-(pyridin-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Uniqueness: The uniqueness of N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide lies in its specific combination of heterocyclic rings, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required, such as in drug design or materials science.

Properties

IUPAC Name

N-[(4-thiophen-2-yloxan-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c21-16(12-3-4-13-14(10-12)20-24-19-13)18-11-17(5-7-22-8-6-17)15-2-1-9-23-15/h1-4,9-10H,5-8,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRNVBJRJKRWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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